1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose CAS 13322-87-7 properties
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose CAS 13322-87-7 properties
An In-depth Technical Guide to 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose (CAS 13322-87-7)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose. The document provides an in-depth exploration of its chemical identity, physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, grounded in established scientific principles and data.
Compound Identity and Chemical Structure
1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose is a protected monosaccharide derivative of D-glucose. Its structure is characterized by a furanose (five-membered) ring, with the anomeric carbon (C-1) fixed in the α-configuration. The hydroxyl groups at the C-1 and C-2 positions are protected as a cyclic acetal by a cyclohexylidene group. Furthermore, the hydroxyl group at the C-3 position is modified to a methyl ether. This specific protection scheme renders the hydroxyl groups at C-5 and C-6 available for further chemical modification, making it a valuable intermediate in synthetic carbohydrate chemistry.
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Chemical Name: 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose[1][2]
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InChI Key: GWIJXRQWFMLKAN-RMPHRYRLSA-N[1]
Caption: General synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of this molecule is governed by the remaining free hydroxyl groups at C-5 and C-6 and the acid-labile 1,2-O-cyclohexylidene protecting group.
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Reactions at C-5 and C-6: The primary (C-6) and secondary (C-5) hydroxyls are available for a wide range of transformations, including acylation, alkylation, oxidation, and glycosylation. This allows the molecule to serve as a versatile scaffold for building more complex structures.
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Deprotection: The 1,2-O-cyclohexylidene group is stable to basic and many neutral reaction conditions but can be readily cleaved under stronger acidic conditions to unmask the 1,2-diol. This orthogonality is a key feature in multi-step synthetic strategies.
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Ether Linkage: The 3-O-methyl ether is chemically robust and stable to most reaction conditions except for those involving very strong Lewis acids (e.g., BBr₃).
Applications in Research and Development
The strategic placement of protecting and functional groups makes 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose a valuable intermediate in several areas of chemical and pharmaceutical science.
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Intermediate in Complex Carbohydrate Synthesis: Its primary application is as a building block for the synthesis of oligosaccharides, glycosides, and glycoconjugates. [5][6]The free hydroxyls at C-5 and C-6 can be selectively functionalized to extend the carbohydrate chain or to link the sugar to other molecules like peptides or lipids.
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Scaffold for Biologically Active Molecules: Modified carbohydrates are a significant class of therapeutic agents. This compound can serve as a starting point for creating novel analogues of natural products or for developing new classes of enzyme inhibitors, particularly glycosidase inhibitors, which are relevant in anti-diabetic and anti-viral drug discovery. [7]* Chiral Pool Starting Material: As a derivative of naturally abundant D-glucose, it is an inexpensive source of chirality. It can be used as a chiral auxiliary or template in asymmetric synthesis to produce enantiomerically pure complex molecules. [5]
Safety and Handling
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on available Safety Data Sheets (SDS).
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Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. If there is a risk of generating dust, a dust respirator should be used. [8][9]* Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. Prevent the formation of dust.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. [8]Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
While not classified as hazardous for transportation, it may cause skin and eye irritation upon contact. [12][13][14]In case of exposure, follow standard first-aid measures and seek medical advice if irritation persists. [12][14]
References
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- Santa Cruz Biotechnology. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose, CAS 13322-87-7.
- Gloves Legend. (2021, February 26).
- Kawsar, S. M. A., et al. (2013). Synthesis of some new derivatives of methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside.
- Fisher Scientific. (2025, December 19).
- Elsworth, J.F., & Williamson, B. (1986). Fragmentation of 1,2:5,6-di-O-cyclohexylidene-a-D-glucofuranose and its derivatives. South African Journal of Chemistry.
- MilliporeSigma. (2024, August 6).
- DergiPark. (n.d.).
- Glycodepot. (n.d.). 1,2-O-cyclohexylidene-alpha-D-glucofuranose.
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- ChemNet. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose.
- SRIRAMCHEM. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- Agback, P., & Widmalm, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Magnetic Resonance in Chemistry.
- Journal of the Chemical Society C. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose and other branched-chain analogues. RSC Publishing.
- NIST. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST WebBook.
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- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0143677).
- NIST. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)- IR Spectrum. NIST WebBook.
- SpectraBase. (n.d.). .alpha.-D-Glucofuranose, 1,2:5,6-bis-o-(1-methylethylidene)
- Orgasynth. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- ResearchGate. (n.d.). Absorption IR spectra of 1,2-O-(1-ethylpropylidene)R-D-glucofuranose.
- DergiPark. (n.d.).
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